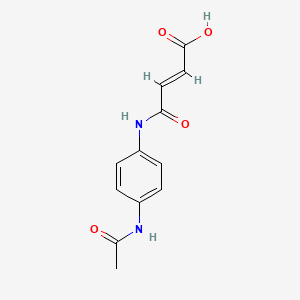![molecular formula C13H10Cl2N2O3 B11707010 2-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11707010.png)
2-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophénoxy)-N’-[(1E)-2-furylméthylène]acétohydrazide est un composé organique synthétique connu pour ses applications diverses dans divers domaines tels que la chimie, la biologie et l'industrie. Ce composé est caractérisé par la présence de groupes dichlorophénoxy et furylméthylène, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
La synthèse du 2-(2,4-dichlorophénoxy)-N’-[(1E)-2-furylméthylène]acétohydrazide implique généralement la réaction de l'acide 2,4-dichlorophénoxyacétique avec l'hydrate d'hydrazine pour former l'hydrazide correspondant. Cet intermédiaire est ensuite mis à réagir avec le furfural en conditions acides pour donner le produit final. Les conditions réactionnelles incluent souvent le reflux du mélange dans un solvant approprié tel que l'éthanol ou le méthanol pendant plusieurs heures pour assurer une conversion complète.
Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production.
Analyse Des Réactions Chimiques
Le 2-(2,4-dichlorophénoxy)-N’-[(1E)-2-furylméthylène]acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés d'hydrazide réduits.
Substitution : Le groupe dichlorophénoxy peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols, conduisant à la formation de dérivés substitués.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des solvants appropriés (par exemple, l'éthanol, le méthanol, le dichlorométhane) et des températures contrôlées pour faciliter les transformations souhaitées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le 2-(2,4-dichlorophénoxy)-N’-[(1E)-2-furylméthylène]acétohydrazide a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses. Il est utilisé dans des bioessais pour évaluer ses effets sur différents systèmes biologiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour le traitement de diverses maladies. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de médicaments.
Industrie : Le composé est utilisé dans le développement d'agrochimiques, tels que les herbicides et les pesticides, en raison de sa capacité à inhiber la croissance des plantes et des ravageurs indésirables.
Mécanisme d'action
Le mécanisme d'action du 2-(2,4-dichlorophénoxy)-N’-[(1E)-2-furylméthylène]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, il peut agir en inhibant des enzymes clés ou en interférant avec des processus cellulaires essentiels à la survie et à la prolifération des micro-organismes ou des cellules cancéreuses. La structure du composé lui permet de se lier à des récepteurs ou à des sites actifs spécifiques, ce qui conduit à la perturbation des fonctions cellulaires normales et finalement à la mort cellulaire.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal or pesticidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For example, as a herbicide, it may mimic natural plant hormones, disrupting normal growth processes and leading to plant death. In medicinal applications, it may interact with cellular pathways to exert anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Le 2-(2,4-dichlorophénoxy)-N’-[(1E)-2-furylméthylène]acétohydrazide peut être comparé à d'autres composés similaires, tels que :
Acide 2,4-dichlorophénoxyacétique (2,4-D) : Un herbicide largement utilisé présentant des caractéristiques structurelles similaires, mais des applications et des mécanismes d'action différents.
Acide 2-(2,4-dichlorophénoxy)propionique : Un autre herbicide présentant des propriétés chimiques comparables mais des activités biologiques distinctes.
Acide 2,4,5-trichlorophénoxyacétique : Un composé apparenté avec des atomes de chlore supplémentaires, conduisant à des comportements chimiques et biologiques différents.
Propriétés
Formule moléculaire |
C13H10Cl2N2O3 |
|---|---|
Poids moléculaire |
313.13 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-9-3-4-12(11(15)6-9)20-8-13(18)17-16-7-10-2-1-5-19-10/h1-7H,8H2,(H,17,18)/b16-7+ |
Clé InChI |
UFIYCVNLUJURHO-FRKPEAEDSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=COC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11706930.png)
![4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706937.png)


![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11706963.png)
![17-(4-Fluorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11706965.png)
![1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one](/img/structure/B11706966.png)
![8-bromo-3-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11706970.png)
![N'-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11706982.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11706983.png)
![5-bromo-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11706988.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11706994.png)
![Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate](/img/structure/B11706997.png)
